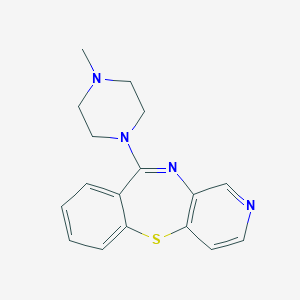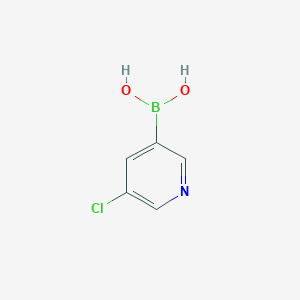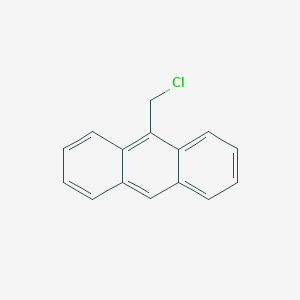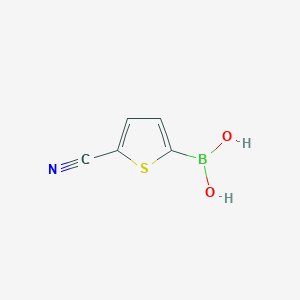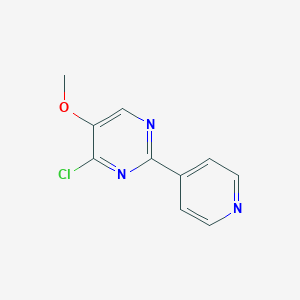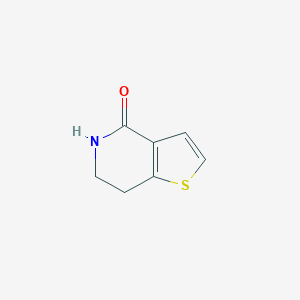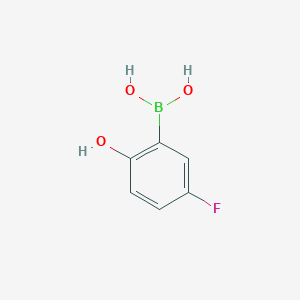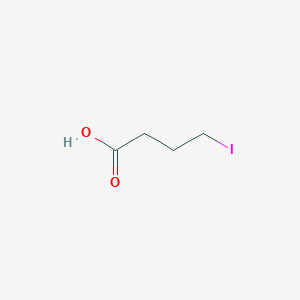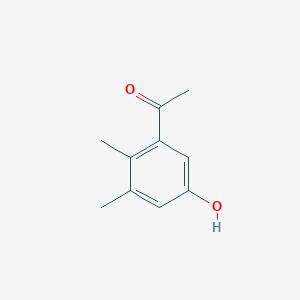
3-Acetyl-4,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4,5-dimethylphenol is an organic compound that belongs to the class of phenols. It is commonly known as 'Acetovanillone' and has a molecular formula of C10H12O2. This compound is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4,5-dimethylphenol is not fully understood. However, studies have shown that this compound exhibits antioxidant properties due to the presence of a phenolic group in its structure. This compound is also known to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-4,5-dimethylphenol has various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function. Furthermore, 3-Acetyl-4,5-dimethylphenol has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition can lead to a decrease in melanin production, which may be useful in the treatment of hyperpigmentation disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Acetyl-4,5-dimethylphenol in lab experiments is its availability and low cost. This compound is also relatively stable and easy to handle. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the use of 3-Acetyl-4,5-dimethylphenol in scientific research. One direction is the development of new synthetic methods for the production of this compound. Another direction is the study of the antioxidant properties of this compound and its potential use in the development of new pharmaceuticals and functional foods. Additionally, the inhibition of acetylcholinesterase and tyrosinase by 3-Acetyl-4,5-dimethylphenol may be further studied for their potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-Acetyl-4,5-dimethylphenol can be achieved through various methods. One of the most common methods is the Friedel-Crafts acylation of 4,5-dimethylphenol with acetyl chloride in the presence of aluminum chloride. This reaction produces 3-Acetyl-4,5-dimethylphenol as the main product. Other methods include the use of acetic anhydride and acetic acid, among others.
Aplicaciones Científicas De Investigación
3-Acetyl-4,5-dimethylphenol has various applications in scientific research. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals, fragrances, and flavors. This compound is also used in the research of enzyme inhibition and as a model compound for the study of the antioxidant properties of phenolic compounds. Additionally, 3-Acetyl-4,5-dimethylphenol is used in the development of analytical methods for the detection and quantification of phenolic compounds in food and environmental samples.
Propiedades
Número CAS |
127701-70-6 |
|---|---|
Nombre del producto |
3-Acetyl-4,5-dimethylphenol |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-(5-hydroxy-2,3-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(12)5-10(7(6)2)8(3)11/h4-5,12H,1-3H3 |
Clave InChI |
DQNPEHLIMPMHAO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)C(=O)C)O |
SMILES canónico |
CC1=CC(=CC(=C1C)C(=O)C)O |
Sinónimos |
Ethanone, 1-(5-hydroxy-2,3-dimethylphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




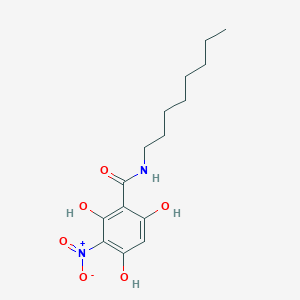
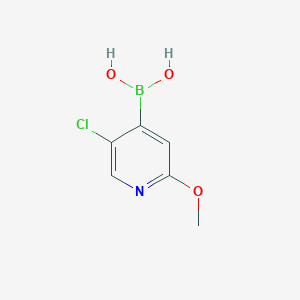
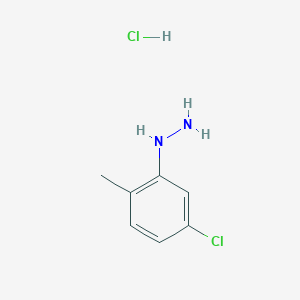
![(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B151787.png)
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
